

3-(4-Bromophenoxy)propanenitrile CAS 118449-57-3 properties

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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)propanenitrile

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An In-depth Technical Guide to **3-(4-Bromophenoxy)propanenitrile** (CAS 118449-57-3): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

3-(4-Bromophenoxy)propanenitrile, identified by CAS number 118449-57-3, is a bifunctional organic molecule that has garnered significant interest within the scientific community. As a halogenated aromatic ether nitrile, its unique structural motifs provide a versatile platform for a range of chemical transformations. While it has traditionally been valued as an important intermediate in broader organic synthesis, its contemporary relevance has been significantly amplified by its application in the cutting-edge field of targeted protein degradation.^[1]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the compound's physicochemical properties, a detailed, field-proven synthesis protocol, and a focused discussion on its pivotal role as a linker in the design of Proteolysis-targeting chimeras (PROTACs).

Physicochemical and Spectroscopic Properties

The compound typically presents as a powder or crystalline solid and should be stored in a dry, sealed container at room temperature to ensure stability.^{[2][3]} A summary of its key physical and chemical properties is presented below.

Table 1: Core Physicochemical Properties of **3-(4-Bromophenoxy)propanenitrile**

Property	Value	Source
CAS Number	118449-57-3	[2]
Molecular Formula	C ₉ H ₈ BrNO	[4][5]
Molecular Weight	226.07 g/mol	[2][4]
Physical Form	Powder or crystals	[2]
Boiling Point	344.4 ± 22.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm ³	[1]
Flash Point	162.1 ± 22.3 °C	[1]
Index of Refraction	1.551	[1]
InChI Key	JXVPKJBXTXXLPN-UHFFFAOYSA-N	[2]
Storage	Sealed in dry, room temperature	[2]

Spectroscopic Profile

While specific experimental spectra are not widely published, the structure of **3-(4-Bromophenoxy)propanenitrile** allows for a confident prediction of its key spectroscopic features.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton spectrum is expected to show three distinct signal sets. The aromatic protons on the brominated ring will appear as two doublets in the downfield region (approx. δ 6.8-7.5 ppm) due to ortho- and meta-coupling. The two methylene groups (-O-CH₂- and -CH₂-CN) will manifest as two triplets in the upfield region (approx. δ 4.2 ppm and δ 2.8 ppm, respectively), with their integration ratio being 2H each. The triplet pattern arises from the coupling between adjacent methylene protons.
- IR (Infrared) Spectroscopy:** The IR spectrum provides functional group identification. A sharp, medium-intensity absorption band is expected around 2250 cm⁻¹ corresponding to the nitrile

(C≡N) stretch. The presence of the ether linkage will be confirmed by a strong C-O-C stretching vibration in the 1250-1000 cm^{-1} region. Aromatic C=C stretching bands will appear in the 1600-1450 cm^{-1} range.

- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak $[M]^+$ due to the presence of the bromine atom (^{79}Br and ^{81}Br in ~1:1 natural abundance). This results in two peaks of nearly equal intensity at m/z 225 and 227. Predicted adducts, such as $[M+H]^+$, would appear at m/z 225.98621 and 227.98416.[\[6\]](#)

Synthesis and Purification

The most direct and common method for preparing **3-(4-Bromophenoxy)propanenitrile** is through the cyanoethylation of 4-bromophenol.[\[1\]](#) This reaction is a specific type of Michael addition where the phenoxide ion acts as a nucleophile, attacking the β -carbon of an α,β -unsaturated nitrile, typically acrylonitrile.

Causality in Experimental Design

The choice of a base (e.g., sodium carbonate, potassium carbonate, or a stronger base like sodium hydride) is critical. Its function is to deprotonate the weakly acidic phenolic hydroxyl group of 4-bromophenol, generating the more nucleophilic phenoxide anion. This anion is the active species that initiates the conjugate addition to acrylonitrile. The solvent, often a polar aprotic solvent like DMF or acetonitrile, is chosen to solubilize the reactants and facilitate the ionic reaction mechanism. The workup procedure involving extraction is designed to separate the organic product from the inorganic base and any unreacted water-soluble starting materials.

Detailed Synthesis Protocol

Objective: To synthesize **3-(4-Bromophenoxy)propanenitrile** from 4-bromophenol and acrylonitrile.

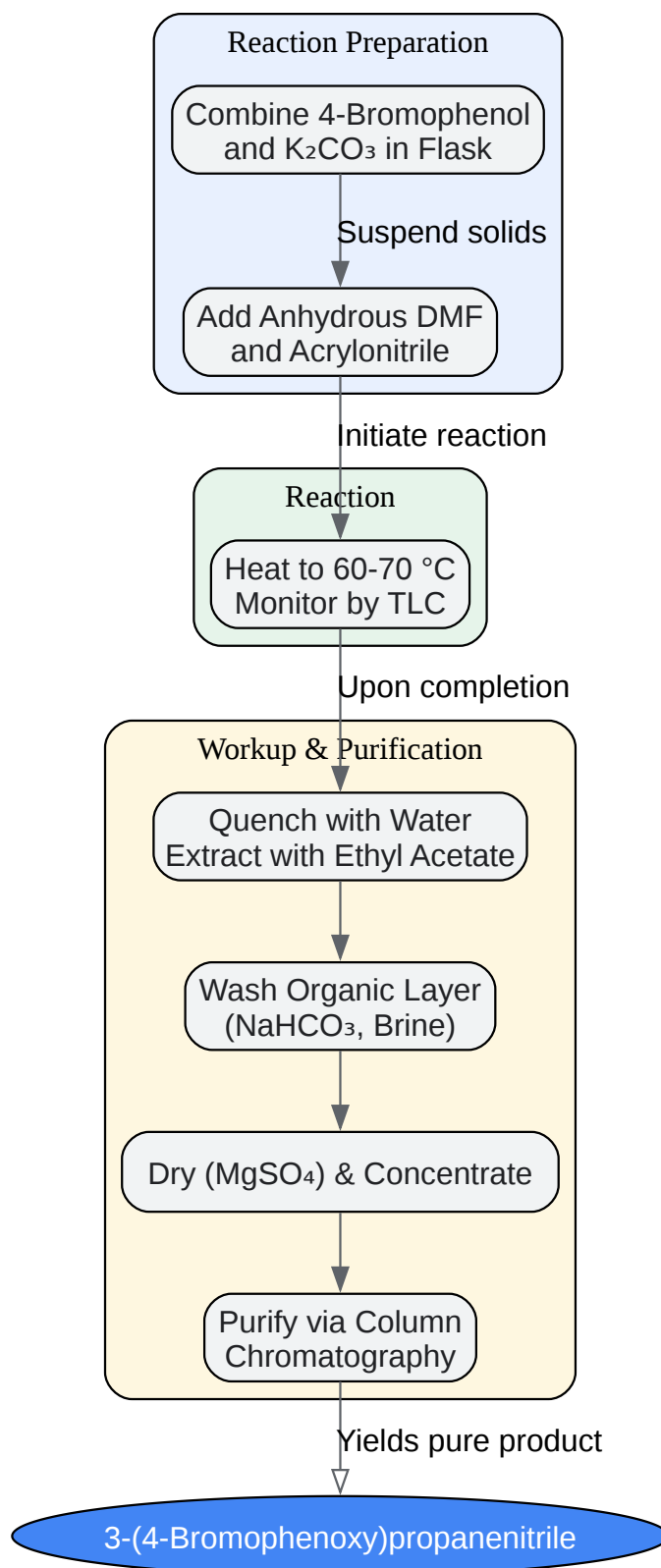
Materials:

- 4-Bromophenol
- Acrylonitrile (Caution: Toxic and flammable)

- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- **Solvent and Reactant Addition:** Add anhydrous DMF to the flask until the solids are suspended. Begin vigorous stirring. Carefully add acrylonitrile (1.2 eq) to the mixture at room temperature.
- **Reaction Execution:** Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol spot is consumed (typically 4-6 hours).
- **Workup and Extraction:** Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with saturated $NaHCO_3$ solution and then with brine. This removes any acidic impurities and residual DMF.
- **Drying and Concentration:** Dry the combined organic layer over anhydrous $MgSO_4$, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure **3-(4-Bromophenoxy)propanenitrile**.



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Caption: Workflow for the synthesis of **3-(4-Bromophenoxy)propanenitrile**.

Core Applications in Drug Development: The PROTAC Linker

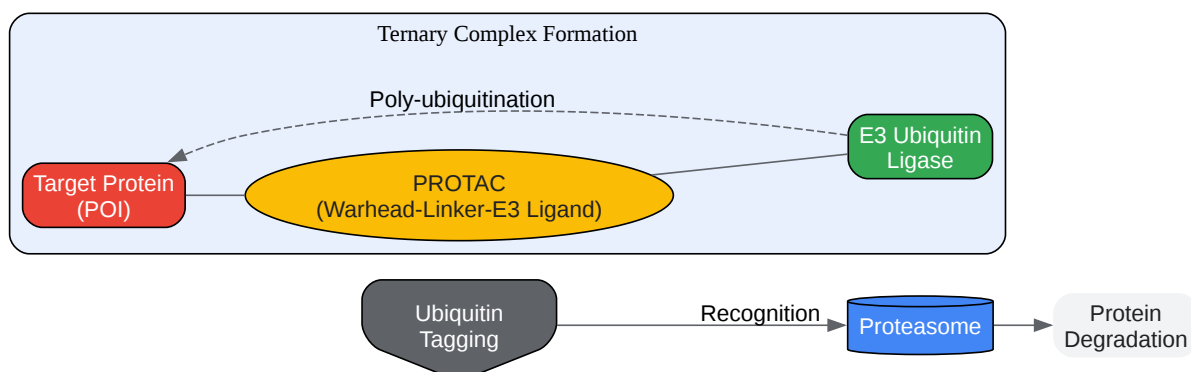
The most prominent modern application of **3-(4-Bromophenoxy)propanenitrile** is as a structural component, specifically a linker, in the synthesis of PROTACs.[4][7]

The PROTAC Mechanism

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy a target protein of interest (POI).[4] A PROTAC molecule consists of three parts:

- A ligand that binds to the target POI.
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

When a PROTAC is introduced into a cell, it forms a ternary complex, bringing the POI and the E3 ligase into close proximity. The E3 ligase then tags the POI with ubiquitin molecules, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the destruction of multiple target protein molecules.



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Caption: The catalytic mechanism of targeted protein degradation by a PROTAC.

The linker—for which **3-(4-Bromophenoxy)propanenitrile** serves as a precursor—is not merely a passive spacer. Its length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex. The ether linkage in this molecule provides rotational flexibility, while the three-carbon chain offers a defined spatial separation between the two ends of the PROTAC, which can be crucial for achieving the correct orientation for ubiquitination.

Safety, Handling, and Storage

3-(4-Bromophenoxy)propanenitrile is a chemical intermediate that requires careful handling in a laboratory setting. It is classified as harmful and an irritant.[2][8]

Table 2: GHS Hazard and Precautionary Information

Classification	Code	Description	Source
Hazard	H302	Harmful if swallowed	[2] [8]
H315	Causes skin irritation	[2]	
H319	Causes serious eye irritation	[2]	
H335	May cause respiratory irritation	[8]	
Precaution	P264	Wash hands thoroughly after handling	[8]
P271	Use only outdoors or in a well-ventilated area	[8]	
P280	Wear protective gloves/protective clothing/eye protection	[8]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]	
P405	Store locked up	[8]	

Handling Protocol:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[3\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[\[9\]](#)

- Handling Practices: Avoid generating dust. Use non-sparking tools. Ensure proper grounding to prevent electrostatic discharge.[3]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Conclusion

3-(4-Bromophenoxy)propanenitrile is more than a simple chemical building block; it is an enabling tool for advanced therapeutic design. Its well-defined structure, predictable reactivity, and straightforward synthesis make it a valuable intermediate. Its role as a linker precursor in the rapidly evolving field of targeted protein degradation highlights its importance to medicinal chemists and drug discovery professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the research and development of next-generation therapeutics.

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